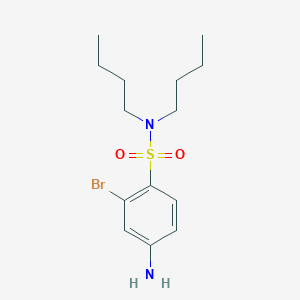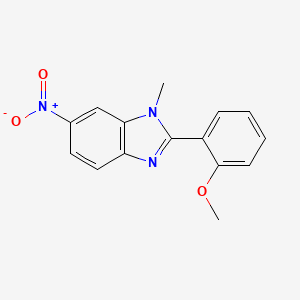
3-(1-cyclopropylethyl)Benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclopropylethyl)Benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a cyclopropylethyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclopropylethyl)Benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with cyclopropylacetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. Another method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts acylation, and the application of oxidation agents like potassium permanganate or chromium trioxide, are common in industrial settings to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(1-Cyclopropylethyl)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 3-(1-Cyclopropylethyl)Benzoic acid.
Reduction: 3-(1-Cyclopropylethyl)Benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(1-Cyclopropylethyl)Benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-(1-Cyclopropylethyl)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in many biochemical pathways and synthetic applications. The compound’s aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its behavior in different environments.
類似化合物との比較
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, lacking the cyclopropylethyl group.
3-(1-Cyclopropylmethyl)Benzaldehyde: Similar structure but with a cyclopropylmethyl group instead of cyclopropylethyl.
4-(1-Cyclopropylethyl)Benzaldehyde: Similar structure but with the cyclopropylethyl group at the para position.
Uniqueness
3-(1-Cyclopropylethyl)Benzaldehyde is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions, making it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
3-(1-cyclopropylethyl)benzaldehyde |
InChI |
InChI=1S/C12H14O/c1-9(11-5-6-11)12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3 |
InChIキー |
XHYIFDWIQSEGEH-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)C2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


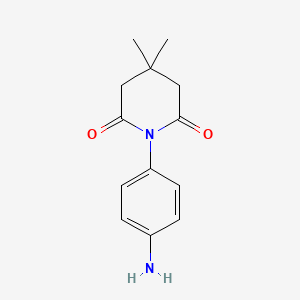
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
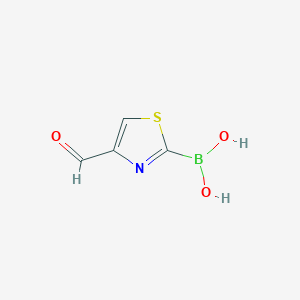

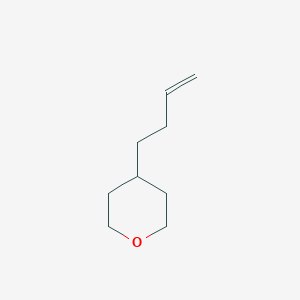

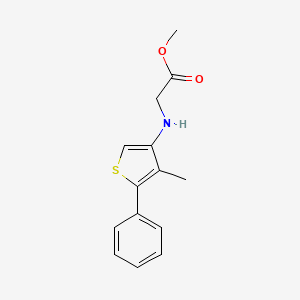
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
